3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
Description
3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazolo[3,2-a]pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as methoxy, fluorophenyl, hydroxy, and carbonitrile
Properties
Molecular Formula |
C22H19FN2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C22H19FN2O4S/c1-28-18-7-6-14(9-19(18)29-2)22(27)12-30-21-17(11-24)16(10-20(26)25(21)22)13-4-3-5-15(23)8-13/h3-9,16,27H,10,12H2,1-2H3 |
InChI Key |
LXKHYSDMVAHSMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)F)C#N)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through multicomponent reactions. One common method involves the condensation of aromatic aldehydes, cyanothioacetamide, 1,3-dicarbonyl compounds, and other reagents under specific conditions. For example, a one-pot three-component reaction using ethanol as a solvent at room temperature can yield the desired product with high efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyridine derivatives, such as:
- Thiazolo[3,2-a]quinoline
- Thiazolo[3,2-a]pyrimidine These compounds share structural similarities but differ in their functional groups and specific reactivity. The unique combination of methoxy, fluorophenyl, hydroxy, and carbonitrile groups in 3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile contributes to its distinct properties and potential applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
